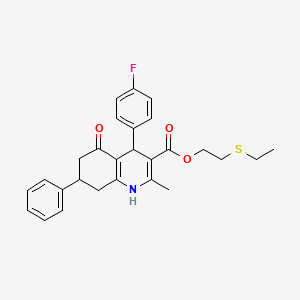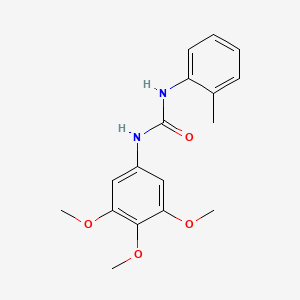![molecular formula C26H19BrN2O2 B4967706 N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B4967706.png)
N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide, also known as BNVB, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. BNVB is a synthetic compound that was first synthesized in 2009 by a group of researchers at the University of California, San Francisco. Since then, BNVB has been extensively studied for its biological properties and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide involves its ability to bind to specific protein targets in cells. N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide has been shown to bind to several proteins, including tubulin, histone deacetylases, and heat shock proteins. By binding to these proteins, N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide can modulate their activity and affect various cellular processes, including cell proliferation, apoptosis, and gene expression.
Biochemical and Physiological Effects:
N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide has been shown to have several biochemical and physiological effects on cells. In cancer cells, N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neurons, N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide has been shown to protect against oxidative stress and inflammation, which are implicated in neurodegenerative diseases. N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide has also been shown to have anti-inflammatory effects in other cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide is its high affinity for specific protein targets, which makes it a useful tool for studying the function of these proteins in cells. However, N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments with N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide.
Zukünftige Richtungen
There are several future directions for research on N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide. One area of interest is the development of N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide derivatives with improved solubility and bioavailability for use in drug discovery. Another area of interest is the identification of additional protein targets for N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide, which could lead to the discovery of new therapeutic uses for the compound. Finally, further studies are needed to fully understand the mechanisms of action of N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide and its potential applications in various fields.
Synthesemethoden
The synthesis of N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide involves a multi-step process that starts with the reaction of 4-bromoacetophenone with 2-naphthylamine to form 2-(4-bromophenyl)acetanilide. This intermediate is then reacted with benzoyl chloride to form N-(2-(4-bromophenyl)acetamido)benzamide. Finally, this compound is reacted with 2-naphthyl isocyanate to form the final product, N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide.
Wissenschaftliche Forschungsanwendungen
N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In neuroscience, N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide has also been studied for its potential use in drug discovery, as it has been shown to bind to specific protein targets with high affinity.
Eigenschaften
IUPAC Name |
N-[(E)-1-(4-bromophenyl)-3-(naphthalen-2-ylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BrN2O2/c27-22-13-10-18(11-14-22)16-24(29-25(30)20-7-2-1-3-8-20)26(31)28-23-15-12-19-6-4-5-9-21(19)17-23/h1-17H,(H,28,31)(H,29,30)/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQRMSLGUXPQSC-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(4-bromophenyl)-3-(naphthalen-2-ylamino)-3-oxoprop-1-en-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4967627.png)
![3-methoxy-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)propanamide](/img/structure/B4967635.png)
![2-(4-bromophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B4967645.png)
![{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B4967656.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B4967671.png)
![2-[(3-cyclopropyl-1-phenylpropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4967673.png)
![5-[(9-methyl-9H-carbazol-2-yl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4967677.png)
![1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B4967683.png)
![(2,6-dichloro-4-{[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4967701.png)
![4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B4967710.png)
![3,6'-dimethyl-4-oxo-3,4-dihydrospiro[1,3-benzoxazine-2,2'-chromene]-8'-carbaldehyde](/img/structure/B4967727.png)
![4-[4-(2-chloro-4-methylphenoxy)butyl]morpholine oxalate](/img/structure/B4967740.png)
